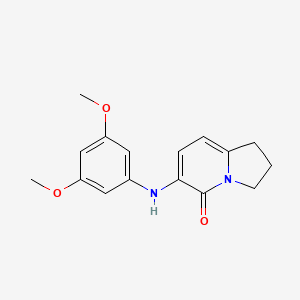
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of indolizines, which are known for their diverse biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxyaniline with a suitable indolizine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
5-Amino-pyrazoles: Compounds with similar synthetic versatility and potential biological activities.
Uniqueness
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to its specific indolizine core structure, which imparts distinct chemical and biological properties
Biologische Aktivität
6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 612065-08-4
The compound features a unique indolizinone core with methoxy substituents that may influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HepG2 | 30 ± 6 | Moderate |
| Hep3B | 27 ± 3 | High |
| HeLa | 40 ± 2 | Moderate |
| A549 | 52 ± 2 | Moderate |
| MCF7 | 50.7 ± 6 | Moderate |
The hexane extract of related compounds showed the highest activity against Hep3B cells, suggesting that the methoxy groups may enhance the cytotoxic effects through specific interactions with cellular targets .
The proposed mechanisms for the anticancer activity of this compound include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by affecting cell cycle regulation.
Study on Structure-Activity Relationship (SAR)
A study evaluated various derivatives of indolizinone compounds, including those with different substitutions on the phenyl ring. The findings suggest that:
- Compounds with methoxy groups exhibited enhanced solubility and reactivity.
- The presence of electron-donating groups (like methoxy) significantly increased anticancer activity compared to their unsubstituted counterparts .
Network Pharmacology Approach
A network pharmacology study identified several biological targets for this compound. Key findings include:
Eigenschaften
CAS-Nummer |
612065-08-4 |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
6-(3,5-dimethoxyanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-8-11(9-14(10-13)21-2)17-15-6-5-12-4-3-7-18(12)16(15)19/h5-6,8-10,17H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
PVAAIWMHKJXHDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC2=CC=C3CCCN3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















